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Compound of Interest

Compound Name: Umbellulone

Cat. No.: B1197196 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vitro assays to investigate the

biological activities of umbellulone, a monoterpene ketone found in the leaves of the

Umbellularia californica tree. The primary known mechanism of action for umbellulone is the

activation of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, which is involved

in pain and inflammation. Umbellulone also exhibits neuroprotective and antimicrobial

properties.

Data Presentation: Quantitative Analysis of
Umbellulone's In Vitro Activities
The following table summarizes the quantitative data for the in vitro biological activities of

umbellulone.
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Assay Type Target
Cell
Line/Syste
m

Key
Parameters

Value
Reference(s
)

TRPA1

Activation
Rat TRPA1 HEK293 cells EC50 18.7 ± 3.5 µM [1]

Human

TRPA1
HEK293 cells EC50 28.5 ± 6.8 µM [1]

Mouse

TRPA1
CHO cells EC50 11.6 ± 1.8 µM [1]

TRPA1

Inhibition
TRPA1 Not Specified IC50 408 µM [2]

TRPM8

Activation

Human

TRPM8
HEK293 cells - Weak agonist [3]

CGRP

Release

Trigeminal

Neurons

Rat

Trigeminal

Ganglion

-

Concentratio

n-dependent

increase

[4]

Neuroprotecti

on

Glutamate-

induced

toxicity

SH-SY5Y

cells
-

Protective

effect
[5][6][7]

Antimicrobial

Activity

Staphylococc

us aureus
- MIC

To be

determined

by user

[8][9]

Escherichia

coli
- MIC

To be

determined

by user

[8][9]

Candida

albicans
- MIC

To be

determined

by user

[8][9][10]
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TRPA1 Channel Activation Assay Using Calcium
Imaging
This protocol details the measurement of TRPA1 channel activation by umbellulone in a

heterologous expression system using calcium imaging.

Objective: To determine the potency (EC50) of umbellulone in activating the TRPA1 ion

channel.

Materials:

Human Embryonic Kidney 293 (HEK293) cells stably transfected with the desired TRPA1

channel (rat, human, or mouse).

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum

(FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).

Umbellulone stock solution (in DMSO).

Fura-2 AM or Fluo-4 AM calcium indicator.

Pluronic F-127.

HEPES-buffered saline (HBS): 25 mM HEPES, 140 mM NaCl, 3.5 mM KCl, 2.5 mM CaCl2, 1

mM MgCl2, 3.3 mM D-glucose, pH 7.4.

Positive control: Mustard oil (AITC) or capsaicin.

96-well black, clear-bottom plates.

Fluorescence microplate reader or fluorescence microscope equipped for calcium imaging.

Procedure:

Cell Culture:

Culture HEK293-TRPA1 cells in DMEM in a humidified incubator at 37°C with 5% CO2.
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Seed cells into 96-well black, clear-bottom plates at a density of 30,000 to 50,000 cells per

well and allow them to adhere for 24 hours.[11]

Calcium Indicator Loading:

Prepare a loading solution of Fura-2 AM or Fluo-4 AM in HBS. A typical concentration is 2-

5 µM. Add Pluronic F-127 (0.02%) to aid in dye solubilization.

Remove the culture medium from the wells and wash twice with HBS.

Add the loading solution to each well and incubate for 30-60 minutes at 37°C.

Wash the cells twice with HBS to remove excess dye.

Add fresh HBS to each well for the assay.

Compound Addition and Measurement:

Prepare serial dilutions of umbellulone in HBS. Also, prepare solutions of the positive

control and a vehicle control (DMSO in HBS).

Use a fluorescence plate reader to measure the baseline fluorescence. For Fura-2,

excitation is at 340 nm and 380 nm, with emission at 510 nm. For Fluo-4, excitation is at

~490 nm and emission at ~520 nm.[12][13]

Add the umbellulone dilutions, positive control, or vehicle control to the wells.

Immediately begin recording the fluorescence signal over time.

Data Analysis:

The change in intracellular calcium is represented by the ratio of fluorescence intensities

(F340/F380 for Fura-2) or the change in fluorescence intensity (for Fluo-4).

Plot the peak fluorescence response against the logarithm of the umbellulone
concentration.

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
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Cell Preparation Dye Loading Assay Data Analysis

Culture HEK293-TRPA1 Cells Seed Cells in 96-well Plate Prepare Calcium Indicator Incubate Cells with Dye Wash to Remove Excess Dye Measure Baseline Fluorescence Add Umbellulone/Controls Record Fluorescence Change Plot Dose-Response Curve Calculate EC50

Click to download full resolution via product page

Workflow for TRPA1 Activation Assay.

Calcitonin Gene-Related Peptide (CGRP) Release Assay
This protocol describes the measurement of CGRP release from primary trigeminal ganglion

neurons following stimulation with umbellulone.

Objective: To determine if umbellulone induces the release of CGRP from sensory neurons.

Materials:

Primary trigeminal ganglion neurons isolated from rats.

Poly-D-lysine coated culture plates.

HEPES-buffered saline (HBS): 22.5 mM HEPES, 135 mM NaCl, 3.5 mM KCl, 1 mM MgCl2,

2.5 mM CaCl2, 3.3 mM glucose, 0.1% BSA; pH 7.4.[14]

Umbellulone stock solution (in DMSO).

Positive control: 60 mM KCl or capsaicin.[15]

CGRP ELISA kit.

Cell culture incubator (37°C, ambient CO2).

Procedure:

Neuron Culture:

Isolate trigeminal ganglia from rats and dissociate them into single cells.
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Plate the neurons on poly-D-lysine coated plates and culture for 24 hours before the

assay.[14]

CGRP Release Experiment:

Wash the cultured neurons three times with HBS.

Pre-incubate the cells in HBS for 1 hour at 37°C.

Wash the cells three more times with HBS.

Collect a baseline sample by incubating the cells with HBS for 10 minutes.[4]

Incubate the cells with different concentrations of umbellulone in HBS for 10 minutes.

As a positive control, incubate a set of wells with 60 mM KCl or capsaicin in HBS.

Collect the supernatant from each well for CGRP measurement.

CGRP Quantification:

Measure the concentration of CGRP in the collected supernatants using a CGRP ELISA

kit, following the manufacturer's instructions.[15]

Data Analysis:

Calculate the amount of CGRP released (in pg/mL or fmol/well) for each condition.

Compare the CGRP release in umbellulone-treated wells to the baseline and positive

control.
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Signaling pathway of umbellulone-induced CGRP release.

Neuroprotection Assay Against Glutamate-Induced
Excitotoxicity
This protocol outlines a method to assess the neuroprotective effects of umbellulone against

glutamate-induced cell death in the SH-SY5Y human neuroblastoma cell line.

Objective: To determine if umbellulone can protect neuronal cells from glutamate-induced

excitotoxicity.

Materials:

SH-SY5Y human neuroblastoma cell line.

DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

Umbellulone stock solution (in DMSO).
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Glutamate solution.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.

DMSO.

96-well cell culture plates.

Microplate reader.

Procedure:

Cell Culture:

Culture SH-SY5Y cells in DMEM/F12 in a humidified incubator at 37°C with 5% CO2.

Seed cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere

for 24 hours.[5]

Treatment:

Pre-treat the cells with various concentrations of umbellulone for 1 hour.

Induce excitotoxicity by adding glutamate to the wells (a typical concentration is 15-100

mM) and incubate for 3-24 hours.[5][16] Include a control group with umbellulone alone,

glutamate alone, and a vehicle control.

Cell Viability Assessment (MTT Assay):

After the incubation period, add MTT solution to each well and incubate for 4 hours at

37°C.

Solubilize the formazan crystals by adding DMSO to each well.

Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

Calculate cell viability as a percentage of the vehicle-treated control.
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Compare the viability of cells treated with glutamate alone to those pre-treated with

umbellulone.

Cell Preparation Treatment Viability Assay Data Analysis

Culture SH-SY5Y Cells Seed Cells in 96-well Plate Pre-treat with Umbellulone Induce Toxicity with Glutamate Add MTT Reagent Read Absorbance Calculate Cell Viability (%) Compare Treated vs. Control

Click to download full resolution via product page

Workflow for Neuroprotection Assay.

Antimicrobial Susceptibility Testing by Broth
Microdilution
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of

umbellulone against common bacterial and fungal strains.

Objective: To determine the lowest concentration of umbellulone that inhibits the visible growth

of a microorganism.

Materials:

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

Fungal strain (e.g., Candida albicans).

Mueller-Hinton Broth (MHB) for bacteria.

RPMI-1640 medium for fungi.

Umbellulone stock solution (in DMSO).

Positive control antibiotic/antifungal.

Sterile 96-well microtiter plates.
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Spectrophotometer or microplate reader.

Procedure:

Inoculum Preparation:

Grow microbial cultures overnight.

Dilute the cultures in the appropriate broth to achieve a final concentration of

approximately 5 x 10^5 CFU/mL in the assay wells.

Serial Dilution:

Perform a two-fold serial dilution of the umbellulone stock solution in the appropriate

broth in a 96-well plate.

Include a positive control (antibiotic/antifungal), a negative control (broth only), and a

vehicle control (DMSO in broth).

Inoculation and Incubation:

Add the prepared inoculum to each well.

Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for

fungi.

MIC Determination:

Visually inspect the plates for turbidity. The MIC is the lowest concentration of

umbellulone at which no visible growth is observed.

Alternatively, measure the optical density (OD) at 600 nm using a microplate reader. The

MIC is the concentration that inhibits growth by ≥90% compared to the control.[17]
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Preparation Assay Analysis

Prepare Microbial Inoculum Serial Dilution of Umbellulone Inoculate 96-well Plate Incubate Plates Determine MIC (Visual/OD)
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Workflow for Antimicrobial MIC Assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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